Tricyclene

Beschreibung

Classification and Structural Features within Monoterpenoids

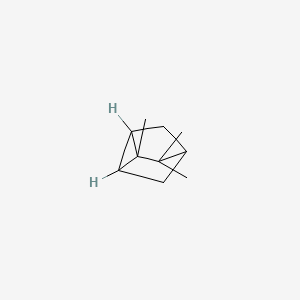

Monoterpenoids are a diverse class of natural products formally derived from two isoprene (B109036) units (C₅H₈), resulting in a ten-carbon (C₁₀) skeleton. wikipedia.org They are broadly classified based on their carbon skeletons as acyclic, monocyclic, bicyclic, or tricyclic. scispace.comiosrjournals.orgarsdcollege.ac.in Tricyclene falls under the category of tricyclic monoterpenoids due to the presence of three rings in its structure. nih.govarsdcollege.ac.inlipidmaps.orglipidmaps.org

The core structural feature of this compound is the tricyclo[2.2.1.0²,⁶]heptane system. nih.gov This framework consists of a seven-carbon ring system with three rings. The "bicyclo[2.2.1]heptane" part indicates a system with two bridges connecting two bridgehead carbons, forming a seven-membered ring with two smaller rings (a five-membered and a six-membered ring if viewed differently, or two five-membered rings sharing an edge). The additional ".0²,⁶" denotes a third ring, a cyclopropane (B1198618) ring, formed by a bond between carbons 2 and 6 of the bicyclo[2.2.1]heptane system. nih.gov this compound specifically has methyl substituents at positions 1 and the geminal dimethyl groups at position 7. nih.gov

The strained nature of the cyclopropane ring and the bicyclic system in this compound influences its reactivity and physical properties.

Here is a summary of some key structural and physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | PubChem nih.gov |

| Molecular Weight | 136.23 g/mol | PubChem nih.gov |

| IUPAC Name | 1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane | PubChem nih.gov |

| CAS Registry Number | 508-32-7 | PubChem nih.gov |

| Physical Description | Solid | PubChem nih.gov |

| Melting Point | 67-68 °C | PubChem nih.gov |

| Boiling Point | 152-153 °C at 760 mm Hg | PubChem nih.gov |

| logP (estimated) | 3.975 (est) / 2.69 (calculated) | Good Scents thegoodscentscompany.com, LIPID MAPS lipidmaps.org |

| Density | 0.8668 g/cm³ (estimated) | ChemicalBook chemicalbook.com |

Historical Perspectives in Organic Chemistry Research on this compound

The study of this compound is intertwined with the broader history of terpene chemistry and the development of organic reaction mechanisms, particularly rearrangements. Early research in organic chemistry focused on isolating and characterizing natural products from plants. d-nb.inforroij.com As analytical techniques advanced, the complex structures of terpenes, including this compound, were elucidated. slideshare.net

The tricyclo[2.2.1.0²,⁶]heptane skeleton is related to the norbornane (B1196662) system, which has been extensively studied in the context of carbocation rearrangements, such as the Wagner-Meerwein rearrangement. ebay.com Research into the synthesis and reactions of this compound and related strained systems has contributed significantly to the understanding of reaction intermediates and pathways in organic chemistry. oregonstate.eduacs.orgacs.org

Historically, the isolation of this compound from various essential oils, such as those from Artemisia thuscula and Helichrysum taenari, provided the material for initial structural investigations. nih.gov The challenge of synthesizing such a complex, strained molecule in the laboratory also drove methodological advancements in organic synthesis.

Significance of this compound in Fundamental Chemical Research

This compound serves as a valuable model compound in fundamental chemical research for several reasons:

Strained Systems Chemistry: Its inherent ring strain, particularly from the cyclopropane ring, makes it a subject for studying the reactivity and stability of strained molecular frameworks. acs.org Investigations into its reactions, such as acid-catalyzed rearrangements, provide insights into how molecules behave under strain and the mechanisms involved in relieving that strain. acs.org

Carbocation Chemistry and Rearrangements: this compound and its derivatives are involved in complex carbocation rearrangements, offering opportunities to study the nature and behavior of these transient species. The Wagner-Meerwein rearrangement, a classic example of carbocation chemistry, is relevant to the transformations involving norbornane-type systems present in this compound. ebay.com

Biosynthesis Studies: As a naturally occurring monoterpene, this compound is a target for studying biosynthetic pathways. Research into the enzymes responsible for its formation, such as this compound synthase, helps to understand how complex cyclic structures are constructed in nature from simpler precursors like geranyl pyrophosphate. mdpi.comresearchgate.net Recent studies have explored the heterologous synthesis of this compound in microorganisms like E. coli to understand and potentially optimize its biosynthesis. mdpi.comresearchgate.net

Structural Elucidation and Spectroscopy: The rigid and unique structure of this compound makes it an interesting case study for advanced spectroscopic techniques (e.g., NMR spectroscopy) used in structural elucidation. slideshare.net

Research findings related to this compound often involve detailed mechanistic studies and synthetic strategies. For example, studies on the acid-catalyzed cleavage of related northis compound (B1619838) systems provide insights into the regioselectivity and stereoselectivity of reactions involving these strained frameworks. acs.org The synthesis of this compound and its analogs continues to be an area of academic interest, pushing the boundaries of synthetic methodology.

The study of this compound contributes to the broader understanding of terpene chemistry, natural product biosynthesis, and the fundamental principles governing the structure, reactivity, and rearrangements of organic molecules, particularly those with complex and strained polycyclic skeletons.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYUSWBLVXTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C1(C3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858714 | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-32-7 | |

| Record name | Tricyclene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0ARA1GHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 68 °C | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of Tricyclene

Distribution in Biological Systems

Tricyclene is found in nature, primarily as a component of the essential oils produced by various plant species. mdpi.com

Occurrence in Plant Essential Oils (e.g., Salvia aegyptiaca, Polyalthia suberosa, Elettaria cardamomum)

This compound has been identified in the essential oils of several plants, including Salvia aegyptiaca, Polyalthia suberosa, and Elettaria cardamomum. mdpi.com Research on the essential oil from the aerial parts of Salvia aegyptiaca grown in the Algerian pre-Sahara revealed this compound as a major constituent, present at a concentration of 22.9%. tandfonline.comtandfonline.comnih.govresearchgate.net This finding suggests that this specific accession of S. aegyptiaca represents a new chemotype, as this compound is typically absent in the volatile oils of other Salvia species. tandfonline.comtandfonline.comnih.gov In Polyalthia suberosa, this compound was detected in the twig essential oil at a concentration of 6.35%. nih.govresearchgate.netresearchgate.netvast.gov.vn

The presence and concentration of this compound in plant essential oils can vary depending on factors such as the plant species, the specific plant part analyzed, and geographical location.

Below is a summary of this compound occurrence in the mentioned plant species:

| Plant Species | Plant Part | This compound Concentration (%) | Reference |

| Salvia aegyptiaca | Aerial parts | 22.9 | tandfonline.comtandfonline.comnih.govresearchgate.net |

| Polyalthia suberosa | Twig | 6.35 | nih.govresearchgate.netresearchgate.netvast.gov.vn |

| Elettaria cardamomum | Not specified | Present | mdpi.com |

Role in Terpenoid Chemical Space

This compound is a monoterpene, a class of C10 terpenoids. mdpi.com Terpenoids are a vast group of natural products derived from isoprene (B109036) units and play diverse roles in biological systems. nih.govkegg.jp Monoterpenes, including this compound, are notable for their widespread use in various industries. mdpi.com The structural complexity of terpenoids, such as the tricyclic structure of this compound, arises from the enzymatic cyclization and modification of linear prenyl diphosphate (B83284) precursors. nih.govwikidata.orguni.lunih.gov

Biosynthetic Pathways and Precursors

The biosynthesis of this compound, like other terpenoids, begins with the formation of the central five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.govkegg.jpwikipedia.orgresearchgate.netechelon-inc.comnih.gov These precursors are synthesized via two distinct metabolic routes. nih.govkegg.jp

Mevalonate (B85504) (MVA) Pathway as a Precursor Source (e.g., Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP))

The mevalonate (MVA) pathway is one of the primary biosynthetic routes leading to the formation of IPP and DMAPP. mdpi.comnih.govkegg.jpwikipedia.orgresearchgate.netechelon-inc.comnih.gov This pathway is typically found in eukaryotes, including fungi and animals, and is localized in the cytoplasm and mitochondria of plants. mdpi.comkegg.jpwikipedia.orgresearchgate.net The MVA pathway initiates with acetyl-CoA and proceeds through a series of enzymatic reactions, including the formation of mevalonate, ultimately yielding IPP and its isomer, DMAPP. wikipedia.orgnih.govontosight.aiscielo.br These activated isoprene units are then available for the synthesis of higher terpenoids. kegg.jpnih.govwikipedia.orgontosight.ai

Methylerythritol Phosphate (B84403) (MEP) Pathway as a Precursor Source

The methylerythritol phosphate (MEP) pathway represents an alternative route for the biosynthesis of IPP and DMAPP. mdpi.comnih.govkegg.jpwikipedia.orgresearchgate.netechelon-inc.comnih.gov This pathway is commonly found in bacteria and in the plastids of higher plants. mdpi.comnih.govkegg.jpwikipedia.org In plants, the MEP pathway operating within plastids is responsible for the production of precursors for monoterpenes and diterpenes found in essential oils, while the cytosolic MVA pathway supplies precursors for triterpenes, sterols, and most sesquiterpenes. nih.govkegg.jp

Geranyl Diphosphate (GPP) as a Direct Precursor for Monoterpenoids

Geranyl diphosphate (GPP) is the direct ten-carbon precursor specifically utilized in the biosynthesis of monoterpenes, including this compound. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govoup.compnas.orggoogle.com GPP is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by the enzyme geranyl diphosphate synthase (GPPS). mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govoup.compnas.orggoogle.com In plant cells, GPP synthesis primarily occurs in the plastids. mdpi.comnih.govoup.com Subsequently, GPP is converted into specific monoterpenes, such as this compound, through the action of dedicated terpene synthases (TS). mdpi.comresearchgate.netresearchgate.netresearchgate.net Research has demonstrated the successful synthesis of this compound in E. coli by introducing the heterologous MVA pathway along with GPPS from Abies grandis and this compound synthase from Nicotiana sylvestris. mdpi.comresearchgate.netresearchgate.netsciprofiles.com

Enzymatic Mechanisms in this compound Formation

The formation of this compound from its acyclic precursor, geranyl diphosphate (GPP), is catalyzed by a class of enzymes known as terpene synthases, specifically this compound synthase.

This compound Synthase (TS) Catalysis (e.g., Nicotiana sylvestris TS)

This compound synthase (EC 4.2.3.105) is the enzyme directly responsible for the cyclization of geranyl diphosphate to form this compound. wikipedia.orggenome.jpenzyme-database.org This reaction involves a complex series of steps including ionization of the geranyl diphosphate substrate, isomerization, and cyclization to yield the tricyclic structure of this compound.

Studies involving this compound synthase from Solanum lycopersicum (tomato) have shown that this enzyme can produce a mixture of monoterpenes, including this compound, camphene (B42988), beta-myrcene, and limonene (B3431351). wikipedia.orggenome.jpenzyme-database.orgqmul.ac.uk This highlights the multi-product nature that can be associated with some terpene synthases, where a single enzyme can catalyze the formation of multiple cyclic products from the same acyclic precursor.

Research into heterologous biosynthesis has utilized this compound synthase from Nicotiana sylvestris (tobacco). Specifically, the Nicotiana sylvestris this compound synthase (TS) with accession number XP_009791411 has been successfully employed for this compound production in Escherichia coli. doaj.orgmdpi.comresearchgate.net This indicates that the catalytic activity of Nicotiana sylvestris TS is effective in converting the isoprenoid precursor to this compound in a non-native biological system.

Geranyl Diphosphate Synthase (GPPS) Activity (e.g., Abies grandis GPPS)

Geranyl diphosphate (GPP), the direct precursor for this compound biosynthesis, is synthesized by geranyl diphosphate synthase (GPPS, EC 2.5.1.1). wikipedia.org GPPS catalyzes the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks of isoprenoids, to form the ten-carbon geranyl diphosphate. wikipedia.org

In the context of heterologous this compound biosynthesis in Escherichia coli, the geranyl diphosphate synthase from Abies grandis (grand fir) has been frequently used. doaj.orgmdpi.comresearchgate.net Abies grandis is known to produce various monoterpenoids, and its GPPS provides the necessary GPP substrate for downstream terpene synthases, including those engineered to produce this compound. qmul.ac.ukexpasy.org

Stereochemical Control and Regioselectivity in Enzymatic Biosynthesis

The enzymatic biosynthesis of terpenes, including this compound, is characterized by high levels of stereochemical control and regioselectivity. cardiff.ac.uk Terpene synthases guide the cyclization of linear or allylic diphosphate substrates through specific reaction intermediates and transition states, leading to the formation of products with defined stereochemistry and connectivity. cardiff.ac.ukox.ac.ukfrontiersin.orgresearchgate.netyoutube.comdurgapurgovtcollege.ac.in

In the case of this compound synthase, the enzyme precisely controls the cyclization of GPP to form the specific tricyclo[2.2.1.02,6]heptane ring system with the correct placement of methyl groups. This involves the controlled ionization of the diphosphate group from GPP, followed by a series of carbocation rearrangements and a final cyclization step, all orchestrated within the enzyme's active site to ensure the formation of the correct stereoisomer of this compound.

Cofactor Requirements for this compound Synthase (e.g., Mg2+, Mn2+)

Terpene synthases, including monoterpene synthases like this compound synthase, are metalloenzymes that require divalent metal cations for their catalytic activity. cardiff.ac.ukscienceopen.com The most commonly required cofactors are magnesium ions (Mg2+) and manganese ions (Mn2+). cardiff.ac.ukscienceopen.com These metal ions play crucial roles in coordinating the diphosphate group of the substrate, facilitating its ionization to generate the highly reactive carbocation intermediate that initiates the cyclization cascade.

While both Mg2+ and Mn2+ can often function as cofactors, the specific metal ion can influence enzyme activity and, in some cases, the product spectrum. For instance, some Artemisia annua monoterpene synthases showed higher activity with Mg2+ compared to Mn2+, and the presence of Mn2+ could lead to the formation of different products. scienceopen.com Although specific cofactor requirements for Nicotiana sylvestris this compound synthase were not detailed in the search results, related monoterpene synthases from Abies grandis have been shown to require Mn2+ and K+ for optimal activity, with Mg2+ being less effective for certain enzymes. kegg.jpgenome.jp This suggests that the specific metal ion preference can vary among different terpene synthases.

Heterologous Biosynthesis and Metabolic Engineering

The production of natural products like this compound through traditional extraction methods can be inefficient and resource-intensive. Heterologous biosynthesis in microbial hosts offers a promising alternative for sustainable and scalable production.

Microbial Hosts for this compound Production (e.g., E. coli systems)

Metabolic engineering has enabled the successful heterologous biosynthesis of this compound in microbial hosts, particularly in Escherichia coli. doaj.orgmdpi.comresearchgate.net E. coli is a favored host organism for metabolic engineering due to its rapid growth rate, well-characterized genetics and metabolism, ease of genetic manipulation, and established fermentation processes. mdpi.comresearchgate.net

To achieve this compound production in E. coli, the heterologous mevalonate (MVA) pathway, which provides the isoprenoid precursors IPP and DMAPP, is typically introduced or enhanced. mdpi.com Subsequently, genes encoding geranyl diphosphate synthase (GPPS) and this compound synthase (TS) are co-expressed in the engineered E. coli strains. doaj.orgmdpi.comresearchgate.net Studies have demonstrated the feasibility of this approach using Abies grandis GPPS and Nicotiana sylvestris TS. doaj.orgmdpi.comresearchgate.net

Research efforts have focused on optimizing this compound production in E. coli by addressing factors such as gene expression levels, protein solubility, and fermentation conditions. For example, increasing the copy number of the TS-coding gene has been shown to improve this compound titers. mdpi.comresearchgate.net Furthermore, optimizing the induction temperature and truncating the N-terminal region of the this compound synthase have been found to enhance protein solubility and significantly increase this compound production. mdpi.comresearchgate.netresearchgate.net

The following table summarizes some reported this compound titers achieved in engineered E. coli strains:

| E. coli Strain Modification | This compound Titer (mg/L) | Source |

| Wild-type Nicotiana sylvestris TS | 0.060 | mdpi.comresearchgate.net |

| Increased copy number of TS gene | 0.103 | mdpi.comresearchgate.net |

| Optimal N-terminal truncation of TS (e.g., 1411(44)) | 47.671 | researchgate.netresearchgate.net |

These findings demonstrate the significant potential of using metabolically engineered E. coli for the efficient and high-yield production of this compound.

Compound and Enzyme Information

| Name | PubChem CID | EC Number |

| This compound | 79035 | N/A |

| Geranyl Diphosphate | 445995 | N/A |

| This compound Synthase | N/A | EC 4.2.3.105 |

| Geranyl Diphosphate Synthase | N/A | EC 2.5.1.1 |

Optimization Strategies for Enhanced Titer (e.g., N-terminal truncation of TS)

One effective strategy for improving this compound production is the optimization of the this compound synthase enzyme itself. Research has shown that the N-terminal region of plant terpene synthases can contain transit peptides that are involved in localization within the plant cell. mdpi.comresearchgate.net Truncating these N-terminal regions can improve protein expression and solubility in heterologous hosts like E. coli, without negatively impacting enzyme activity. mdpi.comresearchgate.netresearchgate.net

Studies involving the truncation of the N-terminal random coil region of Nicotiana sylvestris this compound synthase (TS) XP_009791411 have demonstrated significant improvements in this compound titer. mdpi.comresearchgate.netresearchgate.net For instance, truncating 44 amino acids from the N-terminal of TS 1411 resulted in a remarkable 794.5-fold increase in this compound titer, from an initial 0.060 mg/L to 47.671 mg/L in shake-flask fermentation at 30 °C. mdpi.comresearchgate.netresearchgate.net This highlights the importance of optimizing enzyme expression and solubility for enhanced production. SDS-PAGE analysis confirmed that N-terminal truncation improved TS solubility, which correlated with increased this compound production levels. mdpi.comresearchgate.netresearchgate.net

Other optimization strategies for enhancing this compound titer include increasing the copy number of the TS-coding gene and optimizing culture conditions such as induction temperature. mdpi.comresearchgate.net Increasing the gene copy number of TS has been shown to improve this compound titer, indicating that TS can be a rate-limiting step in the biosynthetic pathway. mdpi.com Lowering induction temperature has also been found to reduce the formation of inclusion bodies in E. coli, thereby increasing the production of soluble and active enzyme. mdpi.comresearchgate.netresearchgate.net

Here is a table summarizing the effect of different optimization strategies on this compound titer:

| Strategy | Initial Titer (mg/L) | Optimized Titer (mg/L) | Improvement Fold | Reference |

| Shake-flask fermentation at 30 °C | 0.060 | - | - | mdpi.comresearchgate.net |

| Increasing TS gene copy number | 0.060 | 0.103 | ~1.7 | mdpi.comresearchgate.net |

| N-terminal truncation of TS XP_009791411 | 0.060 | 47.671 | ~794.5 | mdpi.comresearchgate.netresearchgate.net |

Pathway Modulation for Specific Product Ratios (e.g., by-products like α-pinene, β-pinene)

Terpene synthases can often produce multiple products from a single substrate, leading to the formation of by-products in addition to the desired compound. wikipedia.orgrsc.org In the case of this compound biosynthesis from GPP, common by-products can include other monoterpenes such as α-pinene, β-pinene, camphene, sabinene, and limonene. mdpi.comwikipedia.org

Controlling the product spectrum and improving the ratio of the target product (this compound) relative to by-products is crucial for efficient and economically viable production. While the provided search results primarily focus on enhancing this compound titer through enzyme optimization, they also note that strategies like N-terminal truncation of TS can lead to increased titers of byproducts, including α-pinene and β-pinene, alongside the increase in this compound. mdpi.com

The ability of terpene synthases to form multiple products is believed to be due to their capacity to stabilize various conformations of reactive carbocationic intermediates formed during the cyclization process. rsc.org Understanding the structure-function relationship of terpene synthases is essential for deciphering the mechanisms that control product distribution. rsc.org Although detailed structural information for multiproduct terpene synthases is sometimes limited, research into catalytic motifs and protein engineering strategies, such as directed evolution and site-directed mutagenesis, can help in modulating enzyme activity and specificity to favor the production of a desired terpene product over others. acs.orgnih.gov

While the search results highlight the co-production of by-products, specific detailed research findings on pathway modulation strategies explicitly designed to alter the ratio of this compound to by-products like α-pinene and β-pinene were not extensively detailed within the provided snippets. However, the general principle of modulating terpene synthase activity or engineering the metabolic pathway to channel flux towards a specific product is a recognized approach in metabolic engineering for terpenoid production. nih.govresearchgate.net This could involve modifying the active site of the enzyme, altering substrate availability, or compartmentalizing the pathway. acs.orgresearchgate.net

Synthetic Methodologies for Tricyclene and Its Derivatives

Chemical Synthesis Approaches to the Tricyclene Skeleton

The chemical synthesis of the this compound framework is often embedded within the total synthesis of more complex sesquiterpenoids. Strategies range from linear sequences starting from bicyclic precursors to convergent approaches that build complexity rapidly.

Total Synthesis Strategies of Tricyclane Sesquiterpenoids (e.g., α-ekasantalic acid)

The total synthesis of tricyclane sesquiterpenoids showcases diverse approaches to the core structure. A notable strategy is the synthesis of (±)-α-ekasantalic acid, a component of East Indian sandalwood oil. One successful total synthesis begins with the Diels-Alder cycloaddition of cyclopentadiene (B3395910) and citraconic anhydride. rsc.org This initial reaction efficiently establishes a bicyclic core which is then subjected to a series of chemical manipulations to construct the third ring and install the required functional groups. This methodology represents the first total synthesis of this particular natural product. rsc.org

The key steps in this synthesis involve the formation of a bromonium cation from the less sterically hindered face of an alkene intermediate, followed by an internal backside attack by a carboxylate to form the tricyclane ring system. This carbanion-initiated cyclization has proven to be a facile route to the tricyclo[2.2.1.02,6]heptane skeleton. The synthesis is completed by selectively hydrolyzing an ester and reducing a keto group, ultimately yielding α-ekasantalic acid. rsc.org This route also constitutes a formal synthesis of α-santalene, as one of the intermediates is a known precursor to it.

Stereoselective Synthesis Techniques (e.g., in α-santalene and α-santalol derivatives)

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound derivatives like α-santalene and α-santalol. Various stereoselective techniques have been developed to control the spatial arrangement of substituents, particularly in the flexible side chain.

One effective stereospecific route to α-santalol starts from the readily available chiral precursor, (–)-π-bromothis compound. illinois.edu This synthesis employs several modern synthetic methods to build the side chain with precise stereocontrol. These methods include a chain extension using a silicon-based reagent and a stereo- and position-specific addition of a hydride to a propargylic alcohol intermediate. illinois.edu Another key step is the stereospecific methoxycarbonylation of a vinylic iodide, which helps establish the desired geometry in the side chain. illinois.edu

Other approaches have focused on different bicyclic starting materials. For instance, an efficient synthesis of the racemates of epi-β-santalene and epi-β-santalol utilizes a stereospecific hetero-Diels-Alder reaction between norbornene and acrolein as a key step. lookchem.com This reaction sets up a tricyclic hemiacetal intermediate that serves as a versatile platform for the subsequent stereoselective introduction of the necessary side chains for both target molecules. lookchem.com

Multistep Synthetic Routes (e.g., from bicyclic precursors)

Multistep syntheses starting from well-defined bicyclic precursors are a common and effective strategy for building the this compound skeleton. These routes allow for a stepwise and controlled construction of the final complex molecule.

As previously mentioned, the total synthesis of α-ekasantalic acid provides a clear example of this approach, commencing with the bicyclic adduct of cyclopentadiene and citraconic anhydride. rsc.orgresearchgate.net This adduct contains much of the required carbon framework, and subsequent steps are dedicated to ring closure and functional group interconversion.

Similarly, the synthesis of α-santalol derivatives can originate from the bicyclic compound norbornene. lookchem.com The initial hetero-Diels-Alder reaction forms a tricyclic intermediate, but the core of the starting material is the bicyclo[2.2.1]heptane system inherent in norbornene. This framework is then elaborated through multiple steps to yield the final sesquiterpenoid. This highlights a common theme in which a readily available bicyclic structure provides a rigid scaffold upon which the remainder of the target molecule is constructed.

Key Reactions and Intermediates in Laboratory Synthesis

The laboratory synthesis of this compound and its derivatives relies on a toolkit of specific reactions and the strategic use of reactive intermediates to facilitate the construction and functionalization of the tricyclic core.

Utilization of Halotricyclenes (e.g., π-halothis compound)

Halogenated tricyclenes, particularly π-bromothis compound, are valuable and frequently used intermediates in the synthesis of this compound-containing natural products. illinois.edu The bromine atom provides a reactive handle that allows for the introduction of the complex side chains characteristic of compounds like α-santalol.

In one prominent synthesis, (–)-π-bromothis compound is coupled with a π-allylic nickel bromide complex. oup.com This reaction attaches the required carbon chain to the this compound nucleus. The resulting benzyl (B1604629) ether is then cleaved reductively to furnish α-santalol. oup.com Another stereospecific synthesis of α-santalol also begins with (–)-π-bromothis compound, underscoring its importance as a chiral starting material that provides the correct absolute stereochemistry in the final product. illinois.edu The carbon-bromine bond allows for the formation of organometallic reagents or facilitates coupling reactions, making it a versatile functional group for chain extension.

| Precursor | Reagent/Reaction Type | Product | Reference |

| (–)-π-Bromothis compound | π-Allylic Nickel Bromide Complex | Benzyl ether of α-santalol | oup.com |

| (–)-π-Bromothis compound | Chain extension via organometallic reagents | α-Santalol | illinois.edu |

Phenyl Sulphone Intermediates in Functionalization and Chain Grafting

Phenyl sulphone intermediates have been employed as a powerful tool for the functionalization and grafting of side chains onto the this compound skeleton, particularly in the synthesis of α-santalol. google.com This methodology involves the conversion of a precursor like (-)-π-bromothis compound into a tricyclic phenyl sulphone by reacting it with sodium benzene (B151609) sulphinate. google.com

Desulphonating Reduction Methodologies

A significant route to the this compound ring system involves the desulphonating reduction of α,β-unsaturated sulfonylhydrazones, commonly known as the Shapiro reaction, or variations thereof. This method is particularly useful for converting ketone functionalities on a bicyclic framework into the tricyclic cyclopropane (B1198618) ring. A classic example is the synthesis of this compound from camphor. The tosylhydrazone of camphor, when treated with a strong base like methyllithium, undergoes elimination to form a vinyldiazene intermediate, which then decomposes with loss of nitrogen gas to a vinylidene carbene. This carbene subsequently undergoes an intramolecular C-H insertion to form the cyclopropane ring of this compound.

The reaction proceeds smoothly and is a reliable method for generating the this compound skeleton from readily available precursors like camphor. The use of tosylhydrazones is common, though other sulfonylhydrazones can also be employed. nih.gov

Table 1: Synthesis of this compound from Camphor Tosylhydrazone

| Starting Material | Reagents | Product | Yield | Reference |

| Camphor tosylhydrazone | Methyllithium in ether | This compound | Not specified | orgsyn.org |

This interactive table summarizes a key desulphonating reduction methodology for synthesizing this compound.

Electrophilic Addition to Methylenenorbornene to form this compound Ring System

The formation of a this compound ring system can also be achieved through electrophilic addition to an exocyclic double bond on a norbornane (B1196662) framework, such as in methylenenorbornene. This process involves an intramolecular cyclization reaction initiated by the attack of an electrophile on the double bond. The resulting carbocationic intermediate is then quenched by an internal nucleophile or undergoes rearrangement to form the stable tricyclic structure.

For instance, the addition of an electrophile (E+) to 2-methylenenorbornane (B3052983) would generate a tertiary carbocation. A subsequent intramolecular cyclization, involving the attack of the endocyclic double bond onto the carbocationic center, would lead to the formation of the this compound skeleton. The specific nature of the electrophile and the reaction conditions can influence the outcome and the stereochemistry of the final product. While direct examples for the synthesis of the parent this compound via this method are less common, the principle is a fundamental strategy in the synthesis of related bridged cyclic systems. Theoretical studies on the addition of electrophiles like D-Cl to the related compound nortricyclane have shown the involvement of ion-pair intermediates that can lead to both rearranged and unrearranged products. researchgate.net

Derivatization and Functionalization Strategies

Once the this compound skeleton is formed, further modifications can be introduced to synthesize a variety of derivatives. These strategies are crucial for creating analogs of natural products or for developing compounds with specific properties.

General Approaches to Modification of the this compound Skeleton

Modification of the this compound skeleton can be challenging due to its compact and relatively unreactive nature. Functionalization often relies on precursors that already contain handles for further chemical transformations. General strategies include:

Functionalization of Precursors: Introducing functional groups onto the bicyclic precursor before the formation of the this compound ring. This allows for a wider range of derivatives to be synthesized.

Ring-Opening Reactions: The strained cyclopropane ring of this compound can be opened under certain conditions, such as treatment with electrophilic reagents or transition metals. This provides a route to functionalized bicyclo[2.2.1]heptane derivatives.

C-H Activation: Direct activation of the C-H bonds on the this compound skeleton is a modern approach to introduce functionality. However, achieving regioselectivity can be a significant challenge due to the presence of multiple, chemically similar C-H bonds.

The modification strategies are often tailored to the specific target molecule and may involve a combination of these general approaches.

Synthesis of this compound-Containing Natural Product Analogs

The this compound motif is a structural component of some natural products, and its synthesis is a key step in the total synthesis of these molecules and their analogs. The strategies employed often involve the construction of a more complex, functionalized tricyclic core. For example, in the synthesis of cyathane diterpenoids, which contain a fused 5-6-7 tricyclic ring system, various strategies have been developed to construct this core structure. nih.gov These approaches can be adapted for the synthesis of analogs by modifying the starting materials or the reaction conditions.

The synthesis of natural product analogs is a powerful tool for structure-activity relationship studies and for the development of new therapeutic agents. The rigid this compound scaffold can serve as a template to orient functional groups in a specific spatial arrangement, allowing for the fine-tuning of biological activity.

Reactivity and Reaction Mechanisms of Tricyclene

Isomerization Reactions and Rearrangements

Tricyclene is often involved in isomerization pathways with other monoterpenes, notably α-pinene and camphene (B42988). These rearrangements are frequently catalyzed by acids and proceed through carbocationic intermediates.

Acid-Catalyzed Rearrangements (e.g., α-pinene to camphene and this compound)

Acid catalysts are well-known to facilitate the isomerization of α-pinene, leading to a mixture of products including camphene and this compound. conicet.gov.argoogle.commdpi.comcdnsciencepub.comubbcluj.rogoogle.commdpi.comresearchgate.netnjfu.edu.cnnih.gov This reaction typically proceeds through the protonation of the α-pinene double bond, generating a pinanyl cation. mdpi.commdpi.com This carbocation can then undergo rearrangements to form bicyclic products like camphene, this compound, and bornylene, or undergo ring opening to yield monocyclic compounds such as limonene (B3431351), terpinolene, α- and γ-terpinene. conicet.gov.armdpi.comcdnsciencepub.com

The acidity of the catalyst significantly influences the product distribution. conicet.gov.armdpi.comcdnsciencepub.com Strong acid catalysts tend to favor the formation of monocyclic compounds via ring-opening pathways, while weaker acid sites can be more selective for bicyclic products like camphene. conicet.gov.arcdnsciencepub.com this compound is often formed alongside camphene in these acid-catalyzed isomerizations of α-pinene. google.comgoogle.comnjfu.edu.cn The proportion of this compound formed can depend on the reaction temperature, with higher temperatures potentially leading to a higher percentage of this compound in the mixture. google.comgoogle.com Interestingly, the isomerization is reversible, and a product mixture with a high this compound content subjected to the same isomerization conditions can reach a similar equilibrium as when starting from α-pinene. google.comgoogle.com

Catalysts studied for this isomerization include sulfated zirconia, zeolites, acid-activated clays, ion exchange resins, heteropoly acids, and alumina. conicet.gov.armdpi.comcdnsciencepub.comresearchgate.netnjfu.edu.cnnih.gov The activity and selectivity are influenced by factors such as the concentration and strength of Brønsted and Lewis acid sites on the catalyst surface. conicet.gov.arcdnsciencepub.com

Mechanistic Insights into Carbocationic Rearrangements (e.g., norbornyl carbonium ion intermediates, protonated cyclopropanes)

The acid-catalyzed rearrangements of terpenes like α-pinene and this compound involve complex carbocationic intermediates. The norbornyl cation system is a well-studied example relevant to these rearrangements. The 2-norbornyl cation, a key intermediate in the isomerization of related bicyclic systems, has been a subject of extensive debate regarding its structure, with evidence supporting a non-classical, delocalized structure involving a three-center two-electron bond, sometimes described as a corner-protonated northis compound (B1619838) or a protonated cyclopropane (B1198618). cdnsciencepub.comwikipedia.orgresearchgate.neturegina.caacs.org

In the context of this compound and its isomers, rearrangements often proceed through Wagner-Meerwein shifts and hydride shifts involving transient carbocations. cdnsciencepub.commsu.edu The formation of this compound from carbocationic intermediates, such as those derived from α-pinene, can involve specific rearrangement pathways. While a detailed mechanism for the direct formation of this compound from a simple pinanyl cation via a single step might not be explicitly detailed in the provided snippets, the general principles of carbocation rearrangements involving Wagner-Meerwein shifts and potential protonated cyclopropane-like transition states or intermediates are applicable to the interconversion of these strained bicyclic and tricyclic systems. cdnsciencepub.comwikipedia.orgresearchgate.neturegina.caacs.orgmsu.edu

Computational studies have explored the nature of these carbocations and the energy barriers associated with their rearrangements. cdnsciencepub.comuregina.caacs.org The stability and reactivity of these intermediates are influenced by factors such as ring strain, steric effects, and the degree of charge delocalization. cdnsciencepub.comuregina.ca

Photochemical Reactions and Radical Cation Chemistry

This compound's strained cyclopropane ring also makes it susceptible to reactions initiated by light, involving the formation of radical cations.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from one molecule to another upon photoexcitation of one of the molecules. cdnsciencepub.comdal.canumberanalytics.comchemrxiv.orgiciq.esrsc.orgdal.ca This process can lead to the formation of radical ions, including radical cations. numberanalytics.comwustl.edu The reactivity of this compound radical cation has been studied, often generated by single electron transfer to a photoexcited electron acceptor like 1,4-dicyanobenzene. cdnsciencepub.comdal.ca

In these photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) reactions, the radical cation of this compound is formed and can subsequently react with nucleophiles. cdnsciencepub.comdal.ca The formation and reactivity of these radical cations are influenced by the reaction medium and the presence of other species. cdnsciencepub.comwustl.edu

Radical Cation Cleavage Mechanisms (e.g., cyclobutane (B1203170) ring cleavage in related terpenes)

Radical cations can undergo fragmentation reactions, including the cleavage of carbon-carbon bonds. numberanalytics.comcmu.edu In related monoterpenes like α- and β-pinene, the radical cations formed via photoinduced electron transfer undergo cleavage of their cyclobutane rings, leading to distonic radical cations. cdnsciencepub.comdal.ca These distonic radical cations possess both a positive charge and a radical center, and their subsequent reactions dictate the product outcome. cdnsciencepub.com

The radical cation of this compound, however, exhibits different fragmentation behavior compared to the pinene radical cations. cdnsciencepub.comdal.ca While the pinene radical cations undergo irreversible cyclobutane ring cleavage, the radical cation of this compound is described as relatively stable, and evidence for its ring-opening to a distonic radical cation analogous to those from pinene was not found in one study. dal.ca Instead, the radical cation of this compound undergoes nucleophile-assisted cleavage of its three-membered ring, leading to the formation of adducts. cdnsciencepub.comdal.ca The regio- and stereochemistry of these adducts provide insights into the mechanism of this nucleophile-assisted ring opening. cdnsciencepub.com This highlights a key difference in the radical cation chemistry of this compound compared to its bicyclic isomers, where the strained cyclopropane ring undergoes a distinct cleavage pathway.

Here is a summary of some key reactions and conditions:

| Reactant | Catalyst/Conditions | Major Products | Minor Products | References |

| α-Pinene | Acid catalysts (e.g., sulfated zirconia, zeolites, alumina) | Camphene, this compound, Bornylene | Limonene, Terpinolene, α/γ-Terpinene, p-Cymene | conicet.gov.armdpi.comcdnsciencepub.comgoogle.commdpi.comresearchgate.netnjfu.edu.cnnih.gov |

| This compound | Acid catalysts | Camphene | Isomeric products | google.comgoogle.com |

| This compound | Photoinduced electron transfer (e.g., with 1,4-dicyanobenzene and nucleophiles) | Nucleophile adducts from ring opening | - | cdnsciencepub.comdal.ca |

Formation of Nucleophile-Olefin Combination, Aromatic Substitution (NOCAS) Adducts

This compound has been shown to participate in photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reactions. dal.cajst.go.jpcdnsciencepub.comresearchgate.net These reactions typically involve photo-induced electron transfer from the alkene (or cyclopropane in this case) to an electron acceptor, such as 1,4-dicyanobenzene. dal.cacdnsciencepub.com The resulting radical cation of this compound is then susceptible to nucleophilic attack and subsequent reactions, leading to the formation of 1:1:1 adducts involving the nucleophile, the this compound skeleton, and the aromatic sensitizer. cdnsciencepub.com

Studies on the photo-NOCAS reaction of this compound with 1,4-dicyanobenzene in methanol-acetonitrile solutions have shown the formation of adducts resulting from the nucleophilic opening of the three-membered ring in the this compound radical cation. dal.cacdnsciencepub.com The radical cation of this compound is reported to be relatively stable, and the nucleophilic opening of the cyclopropane ring has been observed. dal.ca The regio- and stereochemistry of the resulting adducts, along with the nucleophile selectivity, suggest a mechanism involving nucleophile-assisted cleavage of the radical cation. cdnsciencepub.com

Electrophilic Reactivity of the Cyclopropane Motif

The cyclopropane ring within the this compound structure exhibits significant electrophilic reactivity due to its inherent strain and the unique bonding characteristics of three-membered rings. Electrophilic attack on cyclopropanes typically leads to ring opening, a process that releases strain energy and drives the reaction. cdnsciencepub.comnih.gov

Electrophilic Cleavage of Cyclopropane Rings

Electrophilic cleavage of cyclopropane rings can proceed via different mechanisms, often involving the interaction of an electrophile with the strained carbon-carbon single bond. cdnsciencepub.com Two conceptual mechanisms for this interaction are edge-on attack and corner or end-on attack. cdnsciencepub.com Edge-on attack, where the electrophile approaches in the plane of the cyclopropane ring, is expected to maximize orbital interaction and can lead to retention of configuration at the carbon atom forming the new bond with the electrophile. cdnsciencepub.com Corner or end-on attack, where the electrophile approaches along an extended axis joining two carbon atoms of the ring, can result in inversion of configuration at the carbon atom forming the new bond with the electrophile. cdnsciencepub.com

The stereochemistry of the products formed from electrophilic cleavage of cyclopropane-containing systems, such as northis compound derivatives, has been a subject of study to understand the mode of electrophile interaction with the strained bond. cdnsciencepub.comcdnsciencepub.comdatapdf.com While studies on this compound itself are less extensively detailed in the provided snippets regarding specific electrophilic cleavage mechanisms, the principles established for other strained cyclopropanes are relevant. For instance, acid-catalyzed cleavage of 1-methylnorthis compound, a related tricyclic system, involves electrophilic attack and ring opening. acs.org

Influence of Solvents and Reagents on Reaction Outcomes

The outcome of electrophilic reactions, including the cleavage of cyclopropane rings, can be significantly influenced by the choice of solvent and reagents. The polarity and nucleophilicity of the solvent can affect the stability of intermediates (such as carbocations) and the course of nucleophilic attack following electrophilic activation. nih.govlibretexts.org For example, in the ring-opening hydroarylation of monosubstituted cyclopropanes, the use of hexafluoroisopropanol (HFIP) as a solvent was found to enable the transformation, suggesting a role for the solvent in assisting protonation and inducing ring opening. nih.gov

The nature of the electrophilic reagent also dictates the initial interaction and the subsequent reaction pathway. Different electrophiles will have varying affinities for the electron density in the cyclopropane ring and can lead to different intermediates and product distributions. While specific data on the influence of solvents and reagents on this compound's electrophilic cleavage is not extensively detailed in the provided snippets, the general principles of solvent and reagent effects in electrophilic cyclopropane chemistry are applicable.

Reaction Kinetics and Mechanistic Studies

Investigating the kinetics and mechanism of reactions involving this compound provides fundamental insights into its reactivity and the factors that control reaction rates and pathways. Chemical kinetics is the study of reaction rates and the factors that influence them, while mechanistic studies aim to elucidate the step-by-step process by which a reaction occurs. libretexts.orgwikipedia.org

Determination of Reaction Rate Laws and Rate-Determining Steps

While specific rate laws and rate-determining steps for this compound reactions are not detailed in the provided search results, the general principles of chemical kinetics apply. Studies on the kinetics of monoterpene isomerization, which can involve the formation of this compound as a product or intermediate, utilize kinetic models to estimate reaction rate constants and understand the reaction network. tandfonline.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, including methods like Density Functional Theory (DFT) and quantum chemistry calculations, plays a crucial role in understanding the intricate reaction mechanisms of organic compounds like this compound uni.lu. These methods allow researchers to model molecular behavior, predict chemical properties, and delineate reaction pathways by examining the potential energy surfaces of reaction complexes. nextmol.comsmu.edu By calculating the energies of starting materials, transition states, and products, computational studies provide insights into the energetics involved along a reaction path. smu.edu

The application of computational methods to this compound's reactivity has helped to unravel complex transformations. For instance, computational studies have been employed to investigate potential mechanisms involving this compound as an intermediate or product. One such area is the study of carbocation rearrangements in related systems, where this compound formation from a carbocation intermediate has been explored computationally. acs.org While this compound itself might not always be the final observed product, computational analysis of transition states leading to its formation can provide valuable information about competing reaction pathways and their relative energy barriers. acs.org

Density Functional Theory (DFT) is a particularly popular and versatile method in computational chemistry for investigating electronic structure and predicting chemical reactivity. nextmol.comwikipedia.org DFT calculations can be used to map entire reaction paths and determine optimal pathways by comparing calculated rate constants from transition-state theory. nih.gov These studies often involve analyzing the changes in the reaction complex along the reaction path, identifying key transition states, and calculating activation energies. smu.edu

Computational studies can also provide detailed research findings, including the relative energies of different intermediates and transition states. For example, in the context of carbocation rearrangements, computational analysis can compare the stability of different carbocation structures and the energy barriers for various shifts (e.g., hydride shifts or methyl shifts) that could lead to rearranged products or the formation of a this compound intermediate. acs.org Data from these calculations can be presented in tables to show the relative energies and activation barriers of different steps in a proposed mechanism.

Furthermore, computational methods allow for the analysis of the electronic structure of transition states, providing insights into the bond breaking and formation processes. smu.eduresearchgate.net Concepts like frontier molecular orbitals (HOMO and LUMO) can be used to predict chemical reactivity and understand why certain reactions occur. researchgate.net

While specific detailed data tables solely focused on the computational elucidation of this compound's own reactions were not extensively found in the immediate search results, the principles and techniques described are directly applicable to studying this compound's reactivity. Computational studies on related bicyclic and tricyclic systems, such as borneol and isobornyl chloride rearrangements, demonstrate the power of these methods in understanding complex rearrangements and potential this compound involvement. acs.org

Computational studies can help rationalize experimental observations and identify improved strategies for synthesis or transformation of this compound or related compounds. jstar-research.com They provide a powerful complement to experimental work, offering a molecular-level understanding of reaction mechanisms that may be difficult to obtain through experiments alone.

Example Data Representation (Illustrative based on typical computational studies):

While specific data for this compound's direct reactions were not found, the following table structure illustrates how computational data on reaction pathways and energy barriers is typically presented. This hypothetical data is based on the types of values and intermediates discussed in computational studies of similar systems.

| Pathway Step | Description | Calculated Energy (kcal/mol) Relative to Reactants | Calculated Activation Barrier (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 | - |

| Transition State 1 | Rate-determining step transition state | 25.5 | 25.5 |

| Intermediate A | Proposed reaction intermediate | 10.2 | - |

| Transition State 2 | Transition state from Intermediate A to Product | 18.7 | 8.5 |

| Product | Reaction Product | -5.1 | - |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating how computational results on reaction energetics are typically organized.

Computational elucidation of reaction mechanisms involving this compound, whether as a reactant, intermediate, or product, relies on sophisticated quantum chemical calculations to map potential energy surfaces, identify transition states, and calculate energy barriers. These studies provide fundamental insights into the factors governing the reactivity and selectivity of this compound and related strained polycyclic hydrocarbons.

Theoretical and Computational Studies on Tricyclene

Quantum Chemical Investigations

Quantum chemistry employs the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometries, energies, charge distributions, and reactivity.

Electronic Structure Calculations

Electronic structure calculations aim to determine the arrangement and energy of electrons within a molecule. Various levels of theory and basis sets are used depending on the desired accuracy and computational cost. For instance, the MPWB1K functional combined with the 6-311G(d,p) basis set is a computational level that has been utilized in theoretical studies of chemical reactions researchgate.netresearchgate.net. This level of theory and basis set combination is known to provide a balance between accuracy and computational efficiency for certain chemical systems nih.gov. While specific studies on tricyclene using exactly the MPWB1K/6-311G(d,p) level were not explicitly found in the search results, this level is representative of the types of ab initio or density functional theory (DFT) calculations used to investigate molecular electronic structure and reaction pathways in organic chemistry rsc.orgchemrxiv.org. Such calculations can provide insights into the relative electronic energies of different molecular conformations or intermediates in a reaction researchgate.net.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is a key component of quantum chemical studies, providing insights into the distribution of electrons in molecular orbitals. Frontier molecular orbital (FMO) analysis, focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is particularly useful for understanding chemical reactivity mdpi.comresearchgate.netrsc.org. The energies and shapes of the HOMO and LUMO can predict how a molecule will interact with other species, indicating potential sites for nucleophilic or electrophilic attack mdpi.comresearchgate.net. Ab initio molecular orbital calculations have been used to study the radical cations of monoterpenes, including this compound, to understand the distribution of positive charge and spin density, which is relevant to their reactivity cdnsciencepub.comgrafiati.com. These calculations can help explain observed reaction pathways, such as the cleavage of cyclobutane (B1203170) rings in radical cations cdnsciencepub.com.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds or other structural flexibilities. The energy landscape concept describes the potential energy of a molecule as a function of its geometry, revealing stable conformations (minima) and the energy barriers between them (transition states) researchgate.netubc.canih.govuri.edu. While direct studies on the conformational analysis and energy landscape specifically of neutral this compound were not detailed in the search results, the concept of conformational analysis is fundamental in theoretical chemistry and is applied to understand the preferred shapes and flexibilities of molecules upc.edu. Studies on related systems, such as the isomerization of alpha-pinene (B124742) which can produce this compound as a byproduct, implicitly involve the exploration of energy landscapes and the identification of intermediate carbocations and transition states researchgate.netresearchgate.net. Conformational population analysis is a technique used to understand the distribution of molecules among different conformations at a given temperature upc.edu.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for each atom, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes, interactions, and collisions mdpi.commdpi.com.

Dynamics of Molecular Clusters and Collision Processes

Molecular dynamics simulations are valuable for studying the behavior of molecular clusters and the processes that occur during collisions between them ucr.eduarxiv.orgmpg.de. These simulations can track how clusters form, grow, and interact, providing information about collision rates, energy transfer, and the formation of new species ucr.eduarxiv.org. While the search results did not provide specific MD studies focused on this compound clusters or their collisions, the principles and methods described for studying cluster-cluster collisions of other molecules, such as silicon or acid-base clusters, are applicable ucr.eduarxiv.org. These studies often investigate how collision energy is accommodated and how the structure and temperature of the clusters evolve post-collision ucr.edu. The dynamics of molecular clusters and collision processes are important in various fields, including atmospheric science and materials science ucr.eduarxiv.org.

Computation of Intermolecular Potentials

Intermolecular potentials describe the forces between molecules as a function of their distance and orientation wikipedia.orgethz.chresearchgate.net. Accurate intermolecular potentials are crucial for molecular dynamics simulations and other theoretical studies of condensed phases and molecular interactions. These potentials can be derived from experimental data or calculated using quantum chemical methods researchgate.netmolssi.org. The Mie potential, a generalized form of the Lennard-Jones potential, is a common type of intermolecular potential used in molecular modeling wikipedia.org. The computation of intermolecular potentials involves calculating the interaction energy between molecules at various distances and orientations researchgate.netmolssi.org. While specific intermolecular potentials for this compound were not found, the methods described for calculating potentials for other systems, such as water dimers or water-rare gas atom systems, illustrate the computational techniques used researchgate.netmolssi.org. These calculations often involve sophisticated quantum chemical methods to accurately capture the attractive and repulsive forces between molecules researchgate.net.

Density Functional Theory (DFT) Studies in Mechanistic Elucidation

DFT calculations are widely applied to study reaction mechanisms by providing insights into electronic states, structures, and energetics along a reaction pathway. sumitomo-chem.co.jpxjtlu.edu.cn This approach can help to elucidate complex transformations by characterizing transition states and mapping energy profiles. sumitomo-chem.co.jpwikipedia.orgchemguide.co.uksavemyexams.com

Transition State Characterization and Reaction Barrier Calculation

Transition states represent the highest energy points along a reaction coordinate and are crucial for understanding reaction rates and mechanisms. wikipedia.orgsavemyexams.comsavemyexams.comlibretexts.org DFT studies allow for the computational identification and characterization of these unstable structures. ims.ac.jpmit.edu By calculating the energy difference between the reactants and the transition state, the activation energy (reaction barrier) can be determined. wikipedia.orgsavemyexams.comsavemyexams.com This energy barrier is directly related to the reaction rate; a lower barrier corresponds to a faster reaction. wikipedia.org

Computational methods aim to find transition states between known reactants and products by optimizing the path connecting them. ims.ac.jp The activated complex, or transition state, exists for a very short time and corresponds to a specific configuration of atoms during a collision where bonds are partially broken and formed. savemyexams.comlibretexts.org DFT calculations can accurately reproduce spectroscopic parameters and are valuable for studying reaction mechanisms. sumitomo-chem.co.jp

Reaction Pathway Mapping and Energy Profiles

Mapping the reaction pathway involves identifying a series of intermediates and transition states as reactants transform into products. wikipedia.orgsavemyexams.com DFT calculations can be used to determine the energies of these species, allowing for the construction of an energy profile (also known as a reaction coordinate diagram). wikipedia.orgchemguide.co.uksavemyexams.com This diagram illustrates how the potential energy of the system changes along the reaction coordinate. wikipedia.orglibretexts.org

Energy profiles are essential for visualizing the energetic landscape of a reaction, showing the relative stability of reactants, products, intermediates, and the energy barriers associated with each step. wikipedia.orgchemguide.co.uksavemyexams.com For reactions involving intermediates, the energy profile will show energy wells corresponding to these transient species, connected by transition state peaks. wikipedia.orgchemguide.co.uk The height of the activation energy barrier for each step indicates its kinetic feasibility. wikipedia.org

Prediction of Reaction Outcomes and Stereoselectivity (e.g., cationic rearrangements)

Computational methods, including DFT, are increasingly used to predict the outcomes of organic reactions and their stereoselectivity. mdpi-res.comrsc.orgrsc.org This is particularly relevant for complex transformations such as cationic rearrangements, which are fundamental in the biosynthesis of many natural products, including terpenes. nih.govchemrxiv.orgbeilstein-journals.org

Cationic rearrangements often involve a series of cyclization, alkyl shift, hydride shift, and proton transfer reactions, leading to diverse molecular skeletons. chemrxiv.orgbeilstein-journals.org Computational studies can explore the potential energy surface for these rearrangements, identifying possible reaction pathways and the relative energies of different intermediates and transition states. nih.govbeilstein-journals.org By evaluating the energy barriers for competing pathways, computational chemistry can predict the favored reaction products and, in stereoselective reactions, the preferred stereoisomer. nih.govrsc.org

For instance, computational investigations of terpene cyclization reactions, which proceed via cationic intermediates and rearrangements, can elucidate complex mechanisms and predict product distributions. beilstein-journals.orgchemrxiv.org These studies can reveal unexpected dynamical behaviors of rearranging carbocations and provide insights into how Nature achieves specific transformations. beilstein-journals.org Computational tools can generate networks of possible mechanistic steps, trace plausible sequences, and calculate expected product distributions, aiding in the understanding and prediction of complex cationic rearrangement outcomes. nih.gov

Advanced Analytical Methodologies in Tricyclene Research

Spectroscopic Techniques for Structure Elucidation and Mechanistic Probes

Spectroscopic methods are fundamental in determining the molecular structure of tricyclene and understanding the mechanisms involved in its formation and reactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like this compound. While the search results specifically mention 1H and 13C NMR spectra being available for this compound, indicating their use in its characterization, there is no specific information found regarding the application of advanced techniques such as 31P or 29Si-NMR for this compound derivatization in the provided search snippets. nih.govnih.gov However, NMR spectroscopy in general is an indispensable part of current research for describing the structure and dynamics of various molecular systems. cas.cz Advanced solid-state NMR experiments can provide detailed structural and dynamic information for organic and inorganic solids, sometimes comparable to X-ray diffraction techniques. cas.cz 1H NMR spectroscopy has also been used to detect processes like the hydrogenation of related compounds such as northis compound (B1619838). iciq.es

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is extensively used for the identification and characterization of this compound, especially in the context of its biosynthesis. GC-MS allows for the separation of components in a mixture followed by their fragmentation and detection based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Research on the biosynthesis of this compound in E. coli utilized GC-MS to characterize the synthesized compound. The identity of this compound was confirmed by comparing the mass spectrum and retention time of the main peak in the sample with those of a this compound standard. mdpi.comresearchgate.net The mass spectrum of this compound shows a molecular ion at 136.1 m/z, consistent with its molecular formula C10H16. nih.govmdpi.comuni.lu Other abundant ions in the experimental samples matched those of the this compound standard, further validating the identification. mdpi.com GC-MS has also been applied to analyze monoterpene synthase assay products in studies involving the induction of volatile terpene biosynthesis in Norway spruce, where this compound was identified as one of the products. nih.gov

A representative GC-MS data snippet for this compound (CID 79035) from a library shows the following characteristics:

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 118905 | Main library | 79 | 93 | 91 | - |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a technique primarily used to determine the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, the three-dimensional arrangement of atoms within the crystal can be determined. wikipedia.orguni-jena.de